N-(4-bromophenyl)-4-chlorobenzenesulfonamide
Overview
Description
“N-(4-bromophenyl)-4-chlorobenzenesulfonamide” is a chemical compound . It is related to a class of compounds that have been studied for their pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of appropriate amines with methacryloyl chloride . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The Suzuki–Miyaura reaction, which involves the cross-coupling of organoboron compounds with organic halides, is one of the reactions that similar compounds can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data .Scientific Research Applications
Biological Screening and Enzyme Inhibition
- Research has shown that derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide exhibit biological potential, including moderate to good activity against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
- A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their inhibitory potential on acetylcholinesterase (AChE) and α-glucosidase, showing significant inhibition, which was also supported by in silico studies (N. Riaz, 2020).
Analytical Applications
- Certain sulfonyl haloamines, including N-bromo-p-toluenesulfonamide, have been employed as analytical reagents for estimating substances like indigocarmine in solution, demonstrating efficacy in various media (D. Mahadevappa et al., 1981).
Structural Studies and Synthesis
- Studies on N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, including N-[(2-trimethylsilyloxy)phenyl]-4-chlorobenzenesulfonamide, have provided insights into their structures through X-ray single-crystal analysis and DFT calculations, offering valuable information for further chemical applications (A. Y. Nikonov et al., 2019).
- Nickel-catalyzed cross-coupling reactions involving aryl and alkyl halides, including N-(4-bromophenyl)-4-methylbenzenesulfonamide, have been explored for creating novel compounds, highlighting advancements in organic synthesis methods (Daniel A. Everson et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-bromophenyl)-4-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCWIXMBTKALBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344647 | |
Record name | N-(4-bromophenyl)-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-chlorobenzenesulfonamide | |
CAS RN |
5133-88-0 | |
Record name | N-(4-bromophenyl)-4-chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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